molecular formula C8H11BrCl2N2O3 B6262086 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride CAS No. 2171635-09-7

2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride

Cat. No. B6262086
CAS RN: 2171635-09-7
M. Wt: 334
InChI Key:
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Description

“2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 2253638-74-1 . It has a molecular weight of 318 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BrN2O2.2ClH/c9-6-1-5 (3-11-4-6)2-7 (10)8 (12)13;;/h1,3-4,7H,2,10H2, (H,12,13);2*1H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Organic Chemical Synthesis Intermediate

The compound “2-amino-5-bromo-3-hydroxypyridine” is used as an organic chemical synthesis intermediate . This means it can be used in the production of various other chemicals in the field of organic chemistry.

Protodeboronation of Pinacol Boronic Esters

A similar compound, “2-amino-3-hydroxypyridine”, has been used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for the formal anti-Markovnikov alkene hydromethylation .

Synthesis of δ-®-coniceine and Indolizidine 209B

The protodeboronation process mentioned above was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in medicinal chemistry.

Perovskite Solar Cells

“2-amino-3-hydroxypyridine” has been used as a bifunctional additive in the production of stable and high-efficiency tin–lead perovskite solar cells . The addition of this compound to the precursor solution was found to effectively suppress the oxidation of Sn2+ and improve the carrier transport by passivation of the grain boundaries .

Anticancer Research

Compounds similar to “2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride”, such as 2-aminothiazoles, have been associated with anticancer activity . They could potentially be used in the development of new anticancer drugs.

Antioxidant Research

2-aminothiazoles have also been associated with antioxidant activity . This suggests potential applications in the prevention of oxidative stress-related diseases.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride involves the reaction of 4-bromo-5-hydroxypyridin-2-amine with 2-bromoacetic acid, followed by reduction and salt formation.", "Starting Materials": [ "4-bromo-5-hydroxypyridin-2-amine", "2-bromoacetic acid", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 4-bromo-5-hydroxypyridin-2-amine is reacted with 2-bromoacetic acid in the presence of sodium hydroxide to form 2-(4-bromo-5-hydroxypyridin-2-yl)acetic acid.", "Step 2: 2-(4-bromo-5-hydroxypyridin-2-yl)acetic acid is reduced with sodium borohydride to form 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid.", "Step 3: 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid is reacted with hydrochloric acid to form the dihydrochloride salt of the compound." ] }

CAS RN

2171635-09-7

Product Name

2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride

Molecular Formula

C8H11BrCl2N2O3

Molecular Weight

334

Purity

95

Origin of Product

United States

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